molecular formula C30H50O B1261729 Marneral

Marneral

Cat. No. B1261729
M. Wt: 426.7 g/mol
InChI Key: VNBRFEUEYRHQBM-OPEBEUCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marneral is a triterpenoid and aldehyde that is 3-cyclohexylpropanal in which the cyclohexyl group is substituted by methyl groups at positions 2 and 3, by an (E,E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl group at position 2, and by a propan-2-ylidene group at position 6 (the 1S,2R,3R-enantiomer). It is a triterpenoid and an aldehyde.

Scientific Research Applications

Synthesis and Structural Confirmation

Marneral, a triterpenoid, has been a subject of interest in the field of organic chemistry, particularly in synthesis studies. A notable achievement is the total synthesis and structural confirmation of marneral, where researchers utilized a selective Claisen rearrangement. This process helped in establishing the relative configurations of marneral through X-ray crystallographic analysis of its precursors, resolving controversies regarding its structure (Corbu, Perez, Aquino, Retailleau, & Arseniyadis, 2008).

Insights into Enzymatic Functions

Marneral is also significant in enzymatic studies. The Arabidopsis thaliana gene encoding CYP71A16, a part of the gene cluster for marneral biosynthesis, has been investigated to understand its functional properties. Research has shown that CYP71A16 catalyzes marneral oxidation and can also process marnerol as a substrate. Studies involving heterologous expression of CYP71A16 and in vitro activity reconstitution have provided insights into the enzyme's substrate binding and hydroxylation capabilities (Kranz-Finger, Mahmoud, Ricklefs, Ditz, Bakkes, & Urlacher, 2018).

Role in Plant Growth and Development

Research has also focused on the role of marneral in plant biology, particularly in Arabidopsis. The identification of marneral synthase (MRN1) and its importance in plant growth and development is a notable discovery. Mutants lacking MRN1 exhibit altered growth patterns, highlighting the critical role of marneral in cell expansion and embryogenesis. Additionally, the study revealed that marneral synthase impacts the levels of sterols and triterpenols in Arabidopsis, influencing membrane integrity and permeability (Go, Lee, Kim, Kim, Park, Kim, Shibata, Yokota, Ohyama, Muranaka, Arseniyadis, & Suh, 2012).

properties

Product Name

Marneral

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

3-[(1S,2R,3R)-2,3-dimethyl-6-propan-2-ylidene-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexyl]propanal

InChI

InChI=1S/C30H50O/c1-23(2)13-9-14-25(5)15-10-16-26(6)17-11-21-30(8)27(7)19-20-28(24(3)4)29(30)18-12-22-31/h13,15,17,22,27,29H,9-12,14,16,18-21H2,1-8H3/b25-15+,26-17+/t27-,29-,30-/m1/s1

InChI Key

VNBRFEUEYRHQBM-OPEBEUCHSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCC=O

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCC=O

synonyms

marneral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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